TMIO

Description

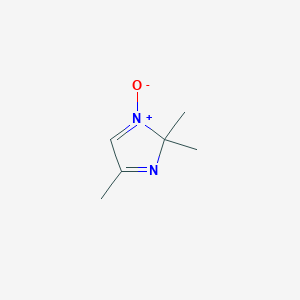

Structure

3D Structure

Properties

IUPAC Name |

2,2,4-trimethyl-1-oxidoimidazol-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-5-4-8(9)6(2,3)7-5/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNIGTNPXWSLRPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC([N+](=C1)[O-])(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00327527 | |

| Record name | TMIO | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00327527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136440-22-7 | |

| Record name | TMIO | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00327527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,4-Trimethyl-2H-imidazole 1-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Mitochondria-Targeted Nitrone Spin Traps

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of mitochondria-targeted nitrone spin traps, focusing on the prominent examples of Mito-DEPMPO and Mito-DIPPMPO . While the specific term "TMIO spin trap" did not yield definitive results in scientific literature, it is plausible that it refers to this class of compounds designed to detect reactive oxygen species (ROS) specifically within mitochondria. This guide details their core principles, experimental applications, and the critical data associated with their use.

Introduction to Mitochondria-Targeted Spin Trapping

Mitochondria are primary sites of cellular ROS production, particularly the superoxide radical (O₂•⁻). Dysfunctional mitochondrial ROS generation is implicated in a wide range of pathologies, including neurodegenerative diseases, cardiovascular disorders, and aging. The direct detection and quantification of these short-lived and highly reactive species in a specific subcellular compartment present a significant analytical challenge.

Spin trapping is a technique that utilizes a diamagnetic "spin trap" molecule to react with a transient free radical, forming a more stable paramagnetic "spin adduct." This spin adduct can then be detected and characterized using Electron Paramagnetic Resonance (EPR) spectroscopy. Mitochondria-targeted spin traps are specifically engineered to accumulate within the mitochondrial matrix, enabling the selective capture and analysis of radicals at their primary site of production.

The most common strategy for mitochondrial targeting involves the conjugation of a nitrone spin trap to a lipophilic cation, typically a triphenylphosphonium (TPP⁺) moiety. The large negative membrane potential across the inner mitochondrial membrane drives the accumulation of these positively charged molecules within the mitochondrial matrix.

Core Compounds: Mito-DEPMPO and Mito-DIPPMPO

Two of the most well-characterized and effective mitochondria-targeted spin traps are Mito-DEPMPO and Mito-DIPPMPO. These are derivatives of the cyclic nitrone spin traps DEPMPO (5-diethoxyphosphoryl-5-methyl-1-pyrroline N-oxide) and DIPPMPO (5-diisopropoxyphosphoryl-5-methyl-1-pyrroline N-oxide), respectively.

Chemical Structure and Mechanism of Action

The core structure of these spin traps consists of a pyrroline-N-oxide ring, which is the reactive center for radical trapping. This is attached via a linker to a triphenylphosphonium cation, the mitochondria-targeting moiety.

The mechanism of superoxide trapping involves the addition of the superoxide radical to the carbon-nitrogen double bond of the nitrone ring, resulting in the formation of a stable nitroxide radical adduct. This adduct is then detectable by EPR spectroscopy.

Quantitative Data and Performance Comparison

The efficacy of a spin trap is determined by several factors, including its rate of reaction with the target radical, the stability of the resulting spin adduct, and its efficiency in reaching the target location. The following tables summarize key quantitative data for Mito-DEPMPO and Mito-DIPPMPO.

| Spin Trap | Superoxide Adduct Half-life (t½) | Mitochondrial Uptake (%) | Reference |

| Mito-DEPMPO | ~40 min | - | [1][2] |

| Mito-DIPPMPO | 73 min | 30% | [3][4] |

| Mito₁₀-DEPMPO | 22 min | 60% | [3] |

Table 1: Performance Characteristics of Mitochondria-Targeted Spin Traps. The half-life of the superoxide adduct is a critical parameter for detection, with longer half-lives allowing for more robust and sensitive measurements. Mitochondrial uptake efficiency determines the concentration of the spin trap at the site of radical production. Mito₁₀-DEPMPO, with a longer carbon linker, demonstrates higher mitochondrial accumulation.[1][2][3][4]

| Spin Trap Adduct | aN (G) | aHβ (G) | aP (G) | Reference |

| Mito-DEPMPO-OOH | 12.9 | 12.1 | 53.4 | [5] |

| DEPMPO-OOH | 13.2 | 10.1 | 49.8 | [5] |

| Mito-DIPPMPO-OOH | 12.8 | 11.7 | 52.7 | [3] |

Table 2: Hyperfine Coupling Constants for Superoxide Adducts. The hyperfine coupling constants (a-values) are determined from the EPR spectrum and are characteristic of the trapped radical and the spin trap used. These values are crucial for the unambiguous identification of the radical species. The values for the nitrogen (aN), β-hydrogen (aHβ), and phosphorus (aP) nuclei are presented in Gauss (G).[3][5]

Experimental Protocols

The following sections provide a generalized workflow for the use of mitochondria-targeted spin traps in research.

Synthesis of Mitochondria-Targeted Spin Traps

The synthesis of Mito-DEPMPO and its analogs is a multi-step process. A general synthetic scheme is outlined below.

A detailed protocol for the synthesis of Mito-DEPMPO has been described in the literature and involves the following key steps[1][6]:

-

Michael Addition: Reaction of a nitrophosphonate with 2(5H)-furanone to yield a nitrofuranone.

-

Reduction: Reduction of the nitrofuranone using diisobutylaluminium hydride (DIBAL-H) to form a hemiacetal.

-

Reductive Cyclization: Cyclization of the hemiacetal in the presence of zinc dust and ammonium chloride to afford the DEPMPO nitrone core.

-

Activation: Activation of the hydroxyl group on the DEPMPO core using N,N'-disuccinimidyl carbonate (DSC) to create an NHS-ester.

-

Coupling: Coupling of the NHS-DEPMPO with (2-aminoethyl)triphenylphosphonium bromide to yield the final Mito-DEPMPO product.

Isolation of Mitochondria

A crucial step for in vitro studies is the isolation of functional mitochondria from cells or tissues.

A typical protocol for mitochondrial isolation involves[6]:

-

Homogenization: Homogenize minced tissue in a suitable buffer (e.g., H-medium: 220 mM mannitol, 70 mM sucrose, 10 mM HEPES pH 7.0, 2 mM EDTA) supplemented with protease inhibitors.

-

Differential Centrifugation:

-

Centrifuge the homogenate at a low speed (e.g., 2000 x g) to pellet nuclei and cell debris.

-

Collect the supernatant and centrifuge at a higher speed (e.g., 10,000 x g) to pellet the mitochondria.

-

-

Washing and Purification: Wash the mitochondrial pellet with fresh buffer. For higher purity, the pellet can be resuspended and layered on a sucrose gradient followed by centrifugation.

-

Resuspension: Resuspend the final mitochondrial pellet in an appropriate buffer for subsequent experiments. The protein concentration should be determined using a standard assay (e.g., Lowry method).

EPR Spectroscopy for Superoxide Detection

The following is a general protocol for detecting mitochondrial superoxide using a mitochondria-targeted spin trap and EPR spectroscopy.

-

Sample Preparation:

-

In a suitable reaction buffer, combine the isolated mitochondria, a respiratory substrate to induce superoxide production (e.g., succinate), and the mitochondria-targeted spin trap (e.g., 50 mM Mito-DEPMPO).

-

A control experiment without the respiratory substrate should be performed to establish a baseline.

-

-

EPR Measurement:

-

Transfer the reaction mixture to a suitable EPR sample tube (e.g., a flat cell or capillary tube).

-

Place the sample in the EPR spectrometer.

-

Acquire the EPR spectrum. Typical instrument settings may include:

-

Microwave Power: 20 mW

-

Modulation Amplitude: 1 G

-

Time Constant: 81.92 ms

-

Sweep Width: 140 G

-

Scan Time: 60 s

-

Number of Scans: 10

-

-

-

Data Analysis:

-

The resulting EPR spectrum should be analyzed to identify the characteristic signal of the spin adduct.

-

The hyperfine coupling constants can be determined from the spectrum and compared to known values to confirm the identity of the trapped radical.

-

The intensity of the EPR signal is proportional to the concentration of the spin adduct, which in turn reflects the rate of superoxide production.

-

Signaling Pathways and Experimental Logic

Mitochondria-targeted spin traps are instrumental in elucidating the role of mitochondrial ROS in various signaling pathways.

The use of mitochondria-targeted spin traps allows researchers to specifically probe the involvement of mitochondrial ROS in these processes. For example, by treating cells with a particular stimulus and then using a mitochondria-targeted spin trap, one can determine if that stimulus leads to an increase in mitochondrial superoxide production. This information is critical for understanding the molecular mechanisms of disease and for the development of targeted therapies.

Conclusion

Mitochondria-targeted nitrone spin traps, such as Mito-DEPMPO and Mito-DIPPMPO, are powerful tools for the specific detection and characterization of reactive oxygen species within mitochondria. Their use in conjunction with EPR spectroscopy provides researchers with a direct method to investigate the role of mitochondrial oxidative stress in health and disease. The data and protocols presented in this guide offer a foundation for the successful application of these advanced techniques in a research setting.

References

- 1. researchgate.net [researchgate.net]

- 2. Mito-DEPMPO synthesized from a novel NH2-reactive DEPMPO spin trap: a new and improved trap for the detection of superoxide - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. MITOCHONDRIA TARGETED SPIN TRAPS: SYNTHESIS, SUPEROXIDE SPIN TRAPPING AND MITOCHONDRIAL UPTAKE - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mitochondria-targeted spin traps: synthesis, superoxide spin trapping, and mitochondrial uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Detection, Characterization, and Decay Kinetics of ROS and Thiyl Adducts of Mito-DEPMPO Spin Trap - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

An In-depth Technical Guide to 2,2,4-Trimethyl-2H-imidazole-1-oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,4-Trimethyl-2H-imidazole-1-oxide, also known as TMIO, is a heterocyclic compound with the chemical formula C₆H₁₀N₂O. It belongs to the class of imidazole N-oxides, which are valued for their diverse applications in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of the known properties, synthesis, and applications of 2,2,4-Trimethyl-2H-imidazole-1-oxide, with a particular focus on its role as a spin trapping agent for the detection and characterization of reactive free radicals.

Physicochemical Properties

Currently, detailed physicochemical data for 2,2,4-Trimethyl-2H-imidazole-1-oxide is limited in publicly available literature. The table below summarizes the existing information. Further experimental determination of properties such as boiling point, pKa, and comprehensive spectral data is required for a complete profile of this compound.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀N₂O | [1] |

| Molecular Weight | 126.16 g/mol | [1] |

| CAS Number | 136440-22-7 | [1] |

| Melting Point | 32-36 °C | [1] |

| Appearance | Not specified | |

| Boiling Point | Not available | |

| pKa | Not available | |

| Solubility | Not specified | |

| LD50 | Not available |

Synthesis

A potential synthetic approach could involve the following conceptual workflow:

Caption: Conceptual workflow for the synthesis of 2,2,4-Trimethyl-2H-imidazole-1-oxide.

Spectroscopic Data

Detailed spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for 2,2,4-Trimethyl-2H-imidazole-1-oxide are not currently available in the public domain. For researchers synthesizing this compound, the following characterization techniques would be essential for confirming its structure and purity:

-

¹H NMR Spectroscopy: To determine the number and types of protons and their connectivity.

-

¹³C NMR Spectroscopy: To identify the number and types of carbon atoms in the molecule.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the N-oxide bond.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

Biological Activity and Applications

The primary documented application of 2,2,4-Trimethyl-2H-imidazole-1-oxide is in the field of free radical biology and chemistry as a spin trapping agent .

Spin Trapping

Spin trapping is an experimental technique that utilizes a "spin trap" molecule to react with and stabilize short-lived, highly reactive free radicals, forming a more stable radical product known as a "spin adduct." This spin adduct can then be detected and characterized using Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy.

2,2,4-Trimethyl-2H-imidazole-1-oxide (this compound) has been shown to be an effective spin trap for a variety of biologically relevant free radicals.

Caption: General mechanism of spin trapping using 2,2,4-Trimethyl-2H-imidazole-1-oxide.

Experimental Protocol: Spin Trapping of Hydroxyl Radicals

The following provides a generalized protocol for the use of 2,2,4-Trimethyl-2H-imidazole-1-oxide in a typical spin trapping experiment to detect hydroxyl radicals (•OH), a highly reactive oxygen species implicated in cellular damage.

Materials:

-

2,2,4-Trimethyl-2H-imidazole-1-oxide (this compound)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Fenton reagent components:

-

Iron(II) sulfate (FeSO₄) solution

-

Hydrogen peroxide (H₂O₂) solution

-

-

ESR spectrometer and appropriate quartz flat cell or capillary tube

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in PBS. The final concentration in the reaction mixture typically ranges from 10 to 100 mM.

-

Prepare fresh solutions of FeSO₄ and H₂O₂ in deoxygenated PBS.

-

-

Reaction Mixture Assembly:

-

In an ESR-compatible container, combine the PBS, the this compound stock solution, and the FeSO₄ solution.

-

To initiate the generation of hydroxyl radicals, add the H₂O₂ solution to the mixture. The final volume will depend on the requirements of the ESR spectrometer.

-

-

ESR Spectroscopy:

-

Immediately after adding H₂O₂, thoroughly mix the solution and transfer it to the ESR flat cell or capillary tube.

-

Place the sample in the cavity of the ESR spectrometer.

-

Record the ESR spectrum. Typical instrument settings for detecting nitroxide spin adducts are:

-

Microwave frequency: ~9.5 GHz (X-band)

-

Microwave power: 10-20 mW

-

Modulation frequency: 100 kHz

-

Modulation amplitude: 0.5-1.0 G

-

Sweep width: 100 G

-

Center field: ~3400 G

-

Time constant and sweep time should be optimized for signal-to-noise ratio.

-

-

-

Data Analysis:

-

The resulting ESR spectrum should be analyzed for the characteristic hyperfine splitting pattern of the this compound-OH spin adduct. The g-value and hyperfine splitting constants (aN and aH) are used to identify the trapped radical.

-

Caption: Experimental workflow for hydroxyl radical spin trapping with this compound.

Conclusion

2,2,4-Trimethyl-2H-imidazole-1-oxide is a valuable tool for the study of free radical chemistry and biology, primarily through its application as a spin trapping agent. While there is a need for more comprehensive characterization of its physicochemical properties and a standardized, detailed synthesis protocol, its utility in detecting and identifying reactive radical species is evident. This guide serves as a foundational resource for researchers and professionals in drug development and related scientific fields, highlighting the current knowledge and potential research avenues for this intriguing molecule. Further investigation into its biological effects and potential therapeutic applications may also be a promising area of future research.

References

An In-depth Technical Guide to 4-Iodoacetamido-TEMPO for the Study of Free Radical-Mediated Processes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Free radicals, highly reactive species with unpaired electrons, are integral to a myriad of physiological and pathological processes, including cellular signaling, aging, and the progression of diseases such as cancer and neurodegenerative disorders. The ability to detect and quantify free radicals and their effects on biomolecules is paramount for understanding their roles and for the development of novel therapeutics.

This technical guide focuses on 4-(2-Iodoacetamido)-2,2,6,6-tetramethyl-1-piperidinyloxy , a stable nitroxide free radical commonly referred to as 4-Iodoacetamido-TEMPO . While the user-specified acronym "TMIO" is not standard in the literature, 4-Iodoacetamido-TEMPO is the most plausible corresponding compound. This molecule is a powerful tool for investigating the impact of free radicals, primarily through its application as a spin label in a technique known as site-directed spin labeling (SDSL).

The iodoacetamide functional group allows for the specific covalent labeling of sulfhydryl groups, most notably on cysteine residues within proteins. Once attached, the paramagnetic TEMPO moiety acts as a reporter, providing detailed information about the local environment, conformation, and dynamics of the labeled protein through Electron Paramagnetic Resonance (EPR) spectroscopy. This approach is particularly valuable for studying changes in protein structure and function induced by oxidative stress and for probing the redox state of specific cysteine residues involved in cellular signaling pathways.

This guide will provide a comprehensive overview of 4-Iodoacetamido-TEMPO, including its synthesis, the principles of its application, detailed experimental protocols, and its utility in drug development.

Physicochemical Properties and Synthesis

A thorough understanding of the properties and synthesis of 4-Iodoacetamido-TEMPO is essential for its effective application.

Quantitative Data

| Property | Value | Reference |

| Chemical Formula | C₁₁H₂₀IN₂O₂ | [1] |

| Molecular Weight | 339.19 g/mol | [1] |

| Appearance | Orange solid | [2] |

| Melting Point | 114-117 °C | [1] |

| Storage Temperature | 2-8°C | [1] |

| CAS Number | 25713-24-0 | [1] |

Synthesis of 4-Iodoacetamido-TEMPO

The synthesis of 4-Iodoacetamido-TEMPO typically starts from the commercially available precursor, 4-amino-2,2,6,6-tetramethylpiperidine. The process involves a two-step reaction:

-

Acetylation and Oxidation to 4-Acetamido-TEMPO: The initial amine is first acetylated using acetic anhydride. The resulting acetamide is then oxidized to the stable nitroxyl radical, 4-acetamido-TEMPO, using hydrogen peroxide in the presence of a catalyst like sodium tungstate.[2][3]

A detailed, multi-step synthesis for the precursor, 4-amino-TEMPO, is outlined in the literature, starting from 2,2,6,6-tetramethylpiperidine.[5]

Mechanism of Action: Site-Directed Spin Labeling (SDSL)

The primary application of 4-Iodoacetamido-TEMPO in the context of free radical research is as a site-directed spin label. This technique allows for the investigation of protein structure and dynamics, which can be altered by free radical-induced oxidative stress.

The core principle of SDSL using this compound is the specific covalent modification of cysteine residues. The iodoacetamide group reacts with the sulfhydryl group of a cysteine, forming a stable thioether bond.[6] This reaction is most efficient at a pH of 8-8.5, where the thiol group is sufficiently deprotonated.[6]

Once the spin label is attached to a specific site on a protein, the paramagnetic nitroxide group provides a sensitive probe of its local environment. The EPR spectrum of the nitroxide radical is highly dependent on its rotational mobility. Therefore, changes in the protein's conformation, dynamics, or interactions with other molecules will be reflected in the EPR spectrum. This allows researchers to study:

-

Conformational changes: Alterations in protein folding and structure.

-

Solvent accessibility: The degree to which the labeled site is exposed to the solvent.

-

Inter-residue distances: By labeling two sites on a protein, the distance between them can be measured.

In the context of free radical biology, 4-Iodoacetamido-TEMPO can be used to probe the redox state of specific cysteine residues, which are known to be targets of reactive oxygen species (ROS) and play a crucial role in redox signaling.[7][8]

Experimental Protocols

Protein Labeling with 4-Iodoacetamido-TEMPO

This protocol is a general guideline for the covalent labeling of a cysteine residue in a protein with 4-Iodoacetamido-TEMPO.

Materials:

-

Purified protein with a single accessible cysteine residue.

-

4-Iodoacetamido-TEMPO

-

Labeling buffer (e.g., PBS buffer, pH 7.4, adjusted to pH 8.3 with sodium bicarbonate solution)

-

Anhydrous, amine-free DMSO or DMF

-

Reducing agent (e.g., DTT), if necessary to ensure the target cysteine is reduced.

-

Size-exclusion chromatography column for removing excess spin label.

Procedure:

-

Protein Preparation: If the protein has been stored with a reducing agent, it must be removed prior to labeling. This can be achieved by dialysis or using a desalting column. The protein concentration should be in the low millimolar range.

-

Spin Label Stock Solution: Prepare a stock solution of 4-Iodoacetamido-TEMPO (e.g., 10-50 mM) in anhydrous DMSO or DMF. This should be prepared fresh immediately before use, as iodoacetamide solutions can be unstable. Protect the solution from light.

-

Labeling Reaction:

-

Add a 5- to 10-fold molar excess of the 4-Iodoacetamido-TEMPO stock solution to the protein solution.

-

Incubate the reaction mixture at 4°C or room temperature with gentle stirring. The reaction time can vary from a few hours to overnight, depending on the reactivity of the cysteine residue. The progress of the labeling can be monitored by EPR or mass spectrometry.

-

-

Removal of Excess Spin Label: After the incubation period, it is crucial to remove the unreacted spin label. This is typically done using a size-exclusion chromatography column (e.g., Sephadex G-25). The protein-containing fractions can be identified by their color (if the protein is colored) or by monitoring the absorbance at 280 nm. The removal of the free spin label can be confirmed by EPR, as the free label gives a sharp, three-line spectrum, while the protein-bound label gives a broader spectrum.

-

Verification of Labeling: The extent of labeling can be determined by EPR spectroscopy by comparing the integrated signal of the labeled protein to a standard of known concentration. Mass spectrometry can also be used to confirm the covalent modification of the protein.

EPR Spectroscopy

The labeled protein sample is loaded into a capillary tube and placed in the EPR spectrometer. The EPR spectrum provides information about the mobility of the spin label, which in turn reflects the dynamics of the protein at the labeled site. A highly mobile spin label will give a sharp, three-line spectrum, while a restricted or immobilized label will result in a broader, more complex spectrum.

Visualization of Workflows and Principles

General Workflow for Site-Directed Spin Labeling

Caption: Workflow for site-directed spin labeling of proteins with 4-Iodoacetamido-TEMPO.

Principle of Cysteine Modification in Redox Signaling

Caption: Probing cysteine oxidation states in redox signaling with 4-Iodoacetamido-TEMPO.

Applications in Drug Development

The study of free radical biology and oxidative stress is crucial in numerous therapeutic areas. 4-Iodoacetamido-TEMPO, through its application in SDSL-EPR, can be a valuable tool in the drug development pipeline:

-

Target Validation: By elucidating the conformational changes in a target protein upon ligand binding or under oxidative stress, this technique can help validate its role in a disease pathway.

-

Mechanism of Action Studies: For drugs that modulate the redox state of a cell, 4-Iodoacetamido-TEMPO can be used to identify the specific protein targets and the nature of their modification.

-

Screening for Modulators of Protein Conformation: SDSL-EPR can be used to screen for compounds that induce or inhibit specific conformational changes in a target protein.

-

Understanding Drug-Induced Oxidative Stress: Some drugs can cause off-target effects by inducing oxidative stress. This spin label can help to identify the proteins that are affected, providing insights into the mechanisms of toxicity.

Limitations and Considerations

While 4-Iodoacetamido-TEMPO is a powerful tool, there are several limitations and considerations to keep in mind:

-

Specificity: While iodoacetamide is relatively specific for cysteine, it can also react with other nucleophilic residues such as histidine and methionine, particularly at higher pH and longer reaction times.

-

Probe-Induced Perturbations: The attachment of the spin label, which is a bulky group, can potentially perturb the local protein structure and dynamics. It is important to use control experiments to assess the impact of the label.

-

Requirement for Cysteine: The protein of interest must have an accessible cysteine residue at the site of interest. If not, site-directed mutagenesis is required to introduce one, which may also affect the protein's properties.

-

Interpretation of EPR Spectra: The analysis and interpretation of EPR spectra, particularly for complex systems, require specialized expertise and software.

Conclusion

4-Iodoacetamido-TEMPO is a versatile and powerful spin label for the investigation of free radical-mediated processes in biological systems. Its ability to specifically label cysteine residues allows for detailed studies of protein conformation, dynamics, and redox state using EPR spectroscopy. For researchers and drug development professionals, this compound provides a unique window into the molecular consequences of oxidative stress and the mechanisms of redox signaling, ultimately aiding in the discovery and development of new therapeutic agents. While its direct application as a spin trap for small, transient free radicals is not well-documented, its utility in probing the effects of these radicals on protein structure and function is well-established and continues to be a valuable technique in the field of free radical biology.

References

- 1. 4-(2-Iodoacetamido)-TEMPO free radical 25713-24-0 [sigmaaldrich.com]

- 2. 4-Acetamido-TEMPO - Wikipedia [en.wikipedia.org]

- 3. prepchem.com [prepchem.com]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. chemimpex.com [chemimpex.com]

- 7. Cysteine-Mediated Redox Signaling: Chemistry, Biology, and Tools for Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chasing Cysteine Oxidative Modifications: Proteomic Tools for Characterizing Cysteine Redox-Status - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,1,3-Trimethylisoindole N-oxide (TMINO) Spin Trapping

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spin trapping agent 1,1,3-trimethylisoindole N-oxide (TMINO). It details its mechanism of action, experimental protocols for its use, and the quantitative parameters of its radical adducts, offering valuable insights for researchers in free radical biology and pharmacology.

Introduction to TMINO: A Selective Spin Trap

1,1,3-Trimethylisoindole N-oxide (TMINO) is a nitrone-based spin trap developed for the detection and characterization of short-lived free radicals by Electron Paramagnetic Resonance (EPR) spectroscopy. A key feature of TMINO is its remarkable selectivity. It efficiently traps hydroxyl (•OH), formyl (•CHO), and various carbon-centered radicals, while notably being unreactive towards superoxide radicals (O₂•⁻). This selectivity makes TMINO a valuable tool for distinguishing between different reactive oxygen species (ROS) in complex biological systems. Furthermore, TMINO and its resulting radical adducts exhibit enhanced stability and produce EPR spectra with narrow line-widths, facilitating clearer signal detection and interpretation compared to some other commonly used spin traps.

Mechanism of TMINO Spin Trapping

Like other nitrone spin traps, the fundamental mechanism of TMINO involves the addition of a transient free radical (R•) across the carbon-nitrogen double bond of the nitrone functionality. This reaction forms a more stable and persistent nitroxide radical adduct. The unpaired electron in this adduct is sufficiently delocalized to be readily detected by EPR spectroscopy. The characteristic hyperfine splitting patterns of the EPR spectrum provide information about the type of radical that was trapped.

The general reaction can be depicted as follows:

Caption: General mechanism of TMINO spin trapping.

Quantitative Data: EPR Spectral Parameters of TMINO Adducts

The identification of the trapped radical is achieved by analyzing the hyperfine coupling constants (hfcs) of the resulting nitroxide adduct's EPR spectrum. The following table summarizes the reported hyperfine splitting constants for various TMINO radical adducts.

| Trapped Radical | Radical Source | Solvent | aN (G) | aH (G) | Other Splittings (G) | g-value | Reference |

| •OH | Fenton Reaction (FeSO₄/H₂O₂) | H₂O | 14.2 | 7.1 | - | 2.0061 | [1] |

| •CH(OH)CH₃ | Fenton Reaction + Ethanol | H₂O | 14.6 | 7.3 | aH(β) = 2.4 | 2.0061 | [1] |

| •CH₂OH | Fenton Reaction + Methanol | H₂O | 14.7 | 7.3 | aH(β) = 3.6 | 2.0061 | [1] |

| •C(O)H | Fenton Reaction + Formaldehyde | H₂O | 14.8 | 7.4 | aH(β) = 1.2 | 2.0061 | [1] |

| •CH₃ | Fenton Reaction + DMSO | H₂O | 15.0 | 7.5 | aH(β) = 0.9 | 2.0061 | [1] |

| •C(CH₃)₃ | Photolysis of di-tert-butyl peroxide | Benzene | 14.9 | - | - | 2.0062 | [2] |

| •C₆H₅ | Benzoyl peroxide thermolysis | Benzene | 14.1 | - | aH(ortho)=2.7, aH(meta)=0.9, aH(para)=2.7 | 2.0059 | [2] |

| •C(O)OC(CH₃)₃ | Photolysis of di-tert-butyl peroxyoxalate | Benzene | 13.6 | - | - | 2.0063 | [2] |

Note: Hyperfine coupling constants (a) are given in Gauss (G).

Experimental Protocols

Synthesis of 1,1,3-Trimethylisoindole N-oxide (TMINO)

A detailed, step-by-step synthesis protocol for TMINO can be found in the supplementary information of the primary literature describing this spin trap. A general overview of the synthesis is as follows:

Caption: Simplified workflow for the synthesis of TMINO.

General Protocol for Spin Trapping with TMINO

The following provides a general workflow for a typical spin trapping experiment using TMINO. The specific concentrations and incubation times may need to be optimized depending on the biological system and the expected radical generation rate.

Caption: Experimental workflow for TMINO spin trapping.

Detailed Methodologies for Key Experiments:

-

Radical Generation (Fenton Reaction for •OH):

-

Prepare a stock solution of 10 mM FeSO₄ in deionized water.

-

Prepare a stock solution of 10 mM H₂O₂ in deionized water.

-

In an EPR tube, mix the sample, TMINO (final concentration 10-50 mM), and FeSO₄ (final concentration 1 mM).

-

Initiate the reaction by adding H₂O₂ (final concentration 1 mM).

-

Immediately place the tube in the EPR spectrometer and begin recording spectra.

-

-

EPR Spectrometer Settings (Typical):

-

Microwave Frequency: X-band (~9.5 GHz)

-

Microwave Power: 10-20 mW

-

Modulation Frequency: 100 kHz

-

Modulation Amplitude: 0.5-1.0 G

-

Sweep Width: 100 G

-

Time Constant: 0.1 s

-

Sweep Time: 60-120 s

-

Number of Scans: 1-10 (for signal averaging)

-

Temperature: Room temperature

-

Signaling Pathways and Logical Relationships

The primary utility of TMINO in studying signaling pathways lies in its ability to selectively detect hydroxyl radicals, which are implicated in various pathological processes, including inflammation, neurodegeneration, and ischemia-reperfusion injury. By using TMINO, researchers can investigate the role of •OH in these pathways without the confounding signals from superoxide.

Caption: Role of TMINO in elucidating •OH-mediated signaling.

Conclusion

TMINO is a powerful and selective spin trap for the detection of hydroxyl and carbon-centered free radicals. Its enhanced adduct stability and the narrow line-widths of its EPR spectra make it a superior choice in many experimental contexts. The lack of reactivity with superoxide is a significant advantage for dissecting the specific roles of different ROS in biological and pathological processes. This guide provides the foundational knowledge for the effective application of TMINO in free radical research. For more specific applications and advanced techniques, consulting the primary literature is recommended.

References

An In-depth Technical Guide to the Reaction of 2,2,6,6-Tetramethyl-4-iodo-1-oxopiperidinium (TMIO) with Peroxynitrite

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peroxynitrite (ONOO⁻) is a potent reactive nitrogen species implicated in a wide range of pathophysiological processes. Its high reactivity makes it a key target for therapeutic intervention. This technical guide explores the predicted reaction between 2,2,6,6-tetramethyl-4-iodo-1-oxopiperidinium (TMIO), an oxoammonium cation, and peroxynitrite. While direct experimental data on this specific reaction are limited in publicly accessible literature, this document extrapolates from the well-established chemistry of related nitroxides, oxoammonium salts, and their interactions with peroxynitrite to provide a detailed overview of the expected reaction mechanisms, kinetics, and products. This guide also presents hypothetical experimental protocols for studying this reaction and summarizes relevant quantitative data from analogous systems to serve as a foundational resource for researchers in this field.

Introduction to this compound and Peroxynitrite

1.1. 2,2,6,6-Tetramethyl-4-iodo-1-oxopiperidinium (this compound)

This compound is a member of the family of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) derivatives. Specifically, it is an oxoammonium cation, which is the one-electron oxidized form of the corresponding nitroxide radical. These compounds are known for their roles as potent and selective oxidizing agents in organic synthesis. The presence of the iodine atom at the 4-position of the piperidine ring is expected to influence the steric and electronic properties of the molecule, potentially modulating its reactivity.

1.2. Peroxynitrite (ONOO⁻)

Peroxynitrite is a strong oxidizing and nitrating agent formed from the near-diffusion-limited reaction of nitric oxide (•NO) and superoxide (O₂•⁻) radicals.[1] Under physiological conditions, peroxynitrite exists in equilibrium with its conjugate acid, peroxynitrous acid (ONOOH, pKa ≈ 6.8).[2] Peroxynitrous acid is unstable and can undergo homolysis to form highly reactive hydroxyl (•OH) and nitrogen dioxide (•NO₂) radicals, or it can rearrange to form nitrate (NO₃⁻).[3] Peroxynitrite can also react directly with various biological molecules, including thiols, metal centers, and carbon dioxide.[1][2]

Predicted Reaction of this compound with Peroxynitrite

Based on the known chemistry of oxoammonium cations and peroxynitrite, the reaction between this compound and peroxynitrite is anticipated to proceed through a complex mechanism involving both direct reaction and interactions with peroxynitrite decomposition products.

2.1. Direct Reaction

As a potent oxidant, the this compound cation is expected to react directly with the peroxynitrite anion. This reaction would likely involve the reduction of the oxoammonium cation back to its corresponding nitroxide radical, 4-iodo-TEMPO, and the oxidation of peroxynitrite.

2.2. Reaction with Peroxynitrite Decomposition Products

The nitroxide precursor to this compound, 4-iodo-TEMPO, is predicted to react with the radical decomposition products of peroxynitrous acid, namely •OH and •NO₂. Nitroxides are known to react with nitrogen dioxide and carbonate radicals at high rate constants.[4]

The following diagram illustrates the predicted interconnected reactions:

Caption: Predicted reaction pathways of this compound with peroxynitrite.

Quantitative Data from Analogous Reactions

| Reactants | Rate Constant (M⁻¹s⁻¹) | pH | Temperature (°C) | Reference |

| TEMPOL + •NO₂ | > 1 x 10⁸ | 7.4 | RT | [4] |

| TEMPOL + CO₃•⁻ | > 1 x 10⁸ | 7.4 | RT | [4] |

| Mercaptoethylguanidine + Peroxynitrite | 1900 ± 64 | 7.4 | 37 | [5] |

| Cysteine + Peroxynitrite | 5900 | 7.4 | 37 | [1] |

| Bovine Serum Albumin (thiol) + Peroxynitrite | 2800 | 7.4 | 37 | [1] |

Note: "RT" denotes room temperature.

Experimental Protocols

The following are proposed, detailed methodologies for key experiments to investigate the this compound-peroxynitrite reaction.

4.1. Synthesis of 4-iodo-2,2,6,6-tetramethylpiperidine-1-oxyl (4-iodo-TEMPO)

A plausible synthesis for 4-iodo-TEMPO would be analogous to the preparation of other 4-substituted TEMPO derivatives. A common starting material is 4-hydroxy-TEMPO.

-

Materials: 4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (4-hydroxy-TEMPO), iodine, triphenylphosphine, imidazole, dichloromethane.

-

Procedure:

-

Dissolve 4-hydroxy-TEMPO, triphenylphosphine, and imidazole in dichloromethane.

-

Add a solution of iodine in dichloromethane dropwise to the reaction mixture at 0°C.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography on silica gel to yield 4-iodo-TEMPO.

-

4.2. Synthesis of 2,2,6,6-Tetramethyl-4-iodo-1-oxopiperidinium (this compound) Salt

The synthesis of the this compound salt can be adapted from established procedures for preparing other oxoammonium salts, such as "Bobbitt's salt".[6][7]

-

Materials: 4-iodo-TEMPO, tetrafluoroboric acid (HBF₄), sodium hypochlorite (bleach), sodium tetrafluoroborate (NaBF₄), water.

-

Procedure:

-

Suspend 4-iodo-TEMPO in water.

-

Add an aqueous solution of HBF₄.

-

Cool the mixture in an ice bath and add sodium hypochlorite solution dropwise.

-

Add sodium tetrafluoroborate to aid in the precipitation of the product.

-

Filter the resulting solid, wash with cold water, and dry under vacuum to obtain the this compound tetrafluoroborate salt.

-

4.3. Generation of Peroxynitrite

A standard method for generating peroxynitrite in the laboratory involves the reaction of acidified hydrogen peroxide with sodium nitrite.[5]

-

Materials: Hydrogen peroxide (H₂O₂), sodium nitrite (NaNO₂), hydrochloric acid (HCl), sodium hydroxide (NaOH).

-

Procedure:

-

Rapidly mix a solution of NaNO₂ with an acidic solution of H₂O₂ in a quenched-flow reactor.

-

Immediately quench the reaction with a solution of NaOH.

-

The concentration of the resulting peroxynitrite solution can be determined spectrophotometrically by measuring its absorbance at 302 nm in an alkaline solution (ε₃₀₂ = 1670 M⁻¹cm⁻¹).

-

4.4. Studying the this compound-Peroxynitrite Reaction

-

Stopped-Flow Spectrophotometry: To determine the kinetics of the direct reaction, solutions of this compound and peroxynitrite can be rapidly mixed in a stopped-flow apparatus. The reaction can be monitored by observing the change in absorbance at wavelengths characteristic of the reactants and products.

-

High-Performance Liquid Chromatography (HPLC): HPLC can be employed to separate and quantify the products of the reaction.[8] A reverse-phase C18 column with a suitable mobile phase (e.g., a buffered aqueous solution with an organic modifier) can be used. Detection can be achieved using a UV-Vis detector.

-

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is the technique of choice for detecting and quantifying the nitroxide radical (4-iodo-TEMPO) that would be formed from the reduction of this compound.

The following diagram outlines a general experimental workflow for studying this reaction:

Caption: Experimental workflow for studying the this compound-peroxynitrite reaction.

Signaling Pathways and Therapeutic Implications

Peroxynitrite is a key mediator in various signaling pathways, often leading to cellular damage and dysfunction through the nitration of tyrosine residues on proteins.[1] By reacting with peroxynitrite or its radical decomposition products, this compound or its precursor nitroxide could potentially mitigate these downstream effects.

The following diagram depicts a simplified signaling cascade initiated by peroxynitrite and the potential point of intervention by a peroxynitrite scavenger.

Caption: Peroxynitrite signaling and potential intervention by this compound.

The ability of this compound and related compounds to modulate peroxynitrite reactivity suggests their potential as therapeutic agents in diseases associated with nitroxidative stress, such as inflammatory conditions, neurodegenerative disorders, and cardiovascular diseases. Further research into the specific reaction of this compound with peroxynitrite is warranted to fully elucidate its therapeutic potential.

Conclusion

This technical guide has provided a comprehensive, albeit predictive, overview of the reaction between this compound and peroxynitrite. By leveraging the known chemistry of similar compounds, we have outlined the expected reaction mechanisms, provided relevant quantitative data from analogous systems, and detailed hypothetical experimental protocols for future research. The potential for this compound and its related nitroxide to scavenge peroxynitrite and its reactive decomposition products highlights a promising avenue for the development of novel therapeutics targeting nitroxidative stress. Direct experimental investigation is now required to validate these predictions and fully characterize this intriguing chemical interaction.

References

- 1. Fundamentals on the biochemistry of peroxynitrite and protein tyrosine nitration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Peroxynitrite, a Stealthy Biological Oxidant - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Nitroxides: Chemistry, Antioxidant Properties, and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Synthesis of 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate and 4-acetamido-(2,2,6,6-tetramethyl-piperidin-1-yl)oxyl and their use in oxidative reactions. | Sigma-Aldrich [b2b.sigmaaldrich.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. GC-MS and HPLC methods for peroxynitrite (ONOO− and O15NOO−) analysis: a study on stability, decomposition to nitrite and nitrate, laboratory synthesis, and formation of peroxynitrite from S-nitrosoglutathione (GSNO) and KO2 - Analyst (RSC Publishing) [pubs.rsc.org]

TMIO chemical structure and synthesis

An In-Depth Technical Guide to 2,2,4-Trimethyl-2H-imidazole-1-oxide (TMIO)

Introduction

2,2,4-Trimethyl-2H-imidazole-1-oxide, commonly referred to as this compound, is a heterocyclic nitrone that serves as a highly effective spin trapping agent.[1] Spin traps are crucial tools in the fields of chemistry, biology, and medicine for the detection and identification of transient free radical species. This compound is particularly noted for its selectivity, low toxicity, and cell permeability, making it a valuable probe for investigating oxidative stress and radical-mediated processes in biological systems.[1] This guide provides a comprehensive overview of the chemical structure, properties, and a proposed synthesis of this compound, along with a general protocol for its application in free radical detection via electron paramagnetic resonance (EPR) spectroscopy.

Chemical Structure and Properties

This compound is a cyclic nitrone with a molecular formula of C₆H₁₀N₂O.[1][2] The core of the molecule is a 2H-imidazole ring with a nitrogen atom oxidized to an N-oxide. This N-oxide functional group is the active site for trapping free radicals. The imidazole ring is substituted with three methyl groups at positions 2 and 4, which contribute to the stability of the resulting spin adduct.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 2,2,4-Trimethyl-2H-imidazole-1-oxide |

| Common Name | This compound |

| CAS Number | 136440-22-7[1][2] |

| SMILES | CC1=NC(C)(C)N=C1[O-] |

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₁₀N₂O | [1][2] |

| Molecular Weight | 126.16 g/mol | [2] |

| Melting Point | 32-36 °C | [2] |

| Purity | ≥98% | [1] |

Proposed Synthesis of this compound

The key steps in this proposed synthesis would be:

-

Formation of the 1,2-diimine precursor: This would likely start from a suitable 1,2-dicarbonyl compound which is then reacted with an amine to form the diimine.

-

Reaction with an appropriate oxime: The diimine is then reacted with an oxime. The structure of the oxime determines the substituent at the C-2 position of the imidazole ring.[3]

-

Cyclization and Oxidation: The reaction proceeds to form the imidazole 1-oxide ring system.

A potential specific pathway could involve the condensation of a substituted glyoxal with an amine, followed by cyclization with an acetone oxime derivative, though the exact reagents and conditions would require experimental optimization.

Mechanism of Action: Spin Trapping

The primary application of this compound is as a spin trap for detecting short-lived, highly reactive free radicals.[1] The nitrone group of this compound reacts with a free radical (R•) to form a stable and persistent nitroxide radical adduct.[4] This spin adduct is significantly more stable than the initial free radical, allowing for its detection and characterization using electron paramagnetic resonance (EPR) spectroscopy.[4][5]

The information obtained from the EPR spectrum of the spin adduct, such as hyperfine splitting constants, can help to identify the structure of the original trapped radical.[4]

References

- 1. ethz.ch [ethz.ch]

- 2. Catalytic Enantioselective Alkyne Addition to Nitrones Enabled by Tunable Axially Chiral Imidazole-Based P,N-Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of imidazole 1-oxides from 1,2-diimines | Semantic Scholar [semanticscholar.org]

- 4. Synthesis of a mitochondria-targeted spin trap using a novel Parham-type cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

Imidazole-Based Spin Traps: An In-Depth Technical Guide to Their Applications in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

The transient and highly reactive nature of free radicals makes their direct detection in biological systems a formidable challenge. Spin trapping, a technique that utilizes nitrones and nitroso compounds to convert short-lived radicals into more stable, detectable radical adducts, has emerged as a cornerstone of free radical research. Among the diverse array of spin traps, imidazole-based derivatives have garnered significant attention due to their unique chemical properties and potential for tailored applications. This technical guide provides a comprehensive overview of the core applications of imidazole-based spin traps, with a focus on quantitative data, detailed experimental methodologies, and their role in elucidating complex signaling pathways.

The imidazole moiety, a five-membered aromatic heterocycle containing two nitrogen atoms, imparts distinct characteristics to spin traps. These include favorable redox properties, the potential for metal chelation, and the ability to be functionalized to modify solubility, and targeting capabilities. These features make imidazole-based spin traps versatile tools for investigating the role of reactive oxygen species (ROS) and other free radicals in a multitude of physiological and pathological processes.

Core Applications of Imidazole-Based Spin Traps

The utility of imidazole-based spin traps extends across various research domains, from fundamental biochemistry to preclinical drug development. Their primary application lies in the detection and characterization of free radicals using Electron Paramagnetic Resonance (EPR) spectroscopy.

Detection and Characterization of Free Radicals

Imidazole-based spin traps, such as 2,2-dimethyl-4-phenyl-2H-imidazole-1-oxide (IMPO) and its derivatives, react with a variety of free radicals to form stable nitroxide adducts. The resulting EPR spectrum provides a unique fingerprint that can be used to identify the trapped radical. The hyperfine splitting constants (HFS) of the spin adduct are particularly informative, offering insights into the nature of the trapped species.[1]

A notable example is the deuterated and ¹⁵N-labeled imidazole spin trap, 2,2-dimethyl-d6-4-methyl-2H-imidazole-1-oxide-1-¹⁵N (lTMIO).[1] The isotopic labeling of this compound leads to a significant narrowing of the EPR spectral lines, which in turn allows for better resolution of the hyperfine structure arising from the trapped radical.[1] This enhanced resolution is particularly advantageous for identifying carbon-centered radicals.[1]

Table 1: Hyperfine Splitting Constants (HFS) for Radical Adducts of lthis compound [1]

| Trapped Radical | aN (mT) | aH (mT) |

| Hydroxyl (•OH) | 1.42 | 0.78 |

| Superoxide (O₂•⁻) | 1.31 | 0.61 |

| Methyl (•CH₃) | 1.52 | 0.95 |

| Formate (•CO₂⁻) | 1.48 | 0.85 |

Data extracted from Haseloff et al., Free Radic Res, 1997.[1]

Investigating Oxidative Stress in Disease Models

Oxidative stress, an imbalance between the production of reactive oxygen species and the ability of the biological system to detoxify these reactive intermediates, is implicated in the pathogenesis of numerous diseases. Imidazole-based spin traps are valuable tools for studying the role of oxidative stress in conditions such as neurodegenerative diseases, cardiovascular disorders, and ischemia-reperfusion injury.

In the context of neurodegenerative diseases, imidazole derivatives have been explored for their neuroprotective potential, partly through their ability to modulate oxidative stress.[2] The use of spin traps allows for the direct detection of radical species in cellular and animal models of these diseases, providing insights into the underlying mechanisms of neuronal damage.

Ischemia-reperfusion (I/R) injury, a paradoxical exacerbation of cellular dysfunction and death following the restoration of blood flow to ischemic tissue, is another area where spin trapping has proven invaluable. The reperfusion phase is characterized by a burst of ROS production, and imidazole-based spin traps can be employed to identify the specific radicals involved and to assess the efficacy of therapeutic interventions aimed at mitigating oxidative damage.

Experimental Methodologies

The successful application of imidazole-based spin traps hinges on robust and well-controlled experimental protocols. This section provides a generalized framework for their synthesis and application in a biological context.

General Synthesis Protocol for Imidazole-Based Nitrone Spin Traps

The synthesis of imidazole-based nitrones often involves a multi-step process. A common route is the condensation of a substituted glyoxal with an appropriate amine, followed by oxidation to the nitrone. The synthesis of 2,2-dimethyl-4-phenyl-2H-imidazole-1-oxide (IMPO) serves as a representative example.

Experimental Workflow for IMPO Synthesis

Caption: Generalized workflow for the synthesis of IMPO.

Materials:

-

Phenylglyoxal

-

2-Amino-2-methylpropane

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Appropriate solvents (e.g., methanol, dichloromethane)

Procedure:

-

Condensation: Dissolve phenylglyoxal and 2-amino-2-methylpropane in a suitable solvent (e.g., methanol). Stir the reaction mixture at room temperature for several hours to form the imine intermediate.

-

Solvent Removal: Remove the solvent under reduced pressure.

-

Oxidation: Dissolve the resulting imine intermediate in a solvent such as dichloromethane. Add m-CPBA portion-wise while maintaining the temperature at 0°C.

-

Work-up: After the reaction is complete, wash the organic layer with a sodium bicarbonate solution and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain pure IMPO.

Protocol for EPR Spin Trapping in a Cellular System

This protocol outlines a general procedure for detecting intracellular ROS production in cultured cells using an imidazole-based spin trap.

Experimental Workflow for Cellular EPR Spin Trapping

Caption: Workflow for detecting ROS in cells using EPR.

Materials:

-

Cultured cells of interest

-

Imidazole-based spin trap (e.g., IMPO) solution

-

Phosphate-buffered saline (PBS)

-

ROS-inducing agent (e.g., phorbol 12-myristate 13-acetate - PMA)

-

EPR spectrometer and associated equipment (capillary tubes, etc.)

Procedure:

-

Cell Preparation: Harvest cultured cells and wash them with PBS. Resuspend the cells in PBS at a desired concentration.

-

Spin Trap Loading: Add the imidazole-based spin trap solution to the cell suspension to achieve the desired final concentration.

-

Induction of ROS Production: Add the ROS-inducing agent to the cell suspension. A vehicle control (without the inducer) should be run in parallel.

-

Incubation: Incubate the cell suspension at 37°C for a specified period to allow for radical trapping.

-

Sample Preparation for EPR: Transfer the cell suspension into a gas-permeable capillary tube.

-

EPR Measurement: Place the capillary tube in the EPR spectrometer and acquire the spectrum. Typical X-band EPR spectrometer settings are: microwave frequency, ~9.5 GHz; microwave power, 20 mW; modulation amplitude, 1 G; time constant, 0.1 s; scan time, 2 min.

Elucidating Signaling Pathways

A key application of imidazole-based spin traps is in deciphering the role of ROS in complex cellular signaling cascades. By identifying the specific radical species produced and their downstream targets, researchers can gain a deeper understanding of how oxidative stress contributes to cellular function and dysfunction.

The Nrf2/Keap1 Signaling Pathway

The Nrf2/Keap1 pathway is a critical regulator of the cellular antioxidant response. Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. Upon exposure to oxidative stress, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, upregulating their expression.

Imidazole derivatives have been shown to modulate this pathway, and spin traps can be used to correlate the production of specific ROS with the activation of Nrf2.

Nrf2/Keap1 Signaling Pathway in Oxidative Stress

Caption: Nrf2/Keap1 pathway activation by ROS.

Conclusion

Imidazole-based spin traps represent a powerful and versatile class of molecules for the study of free radicals in biological systems. Their unique chemical properties, coupled with the sensitivity of EPR spectroscopy, enable the detection, identification, and quantification of transient radical species that play critical roles in health and disease. The ability to tailor their structure for specific applications, combined with their utility in elucidating complex signaling pathways, ensures that imidazole-based spin traps will remain indispensable tools for researchers and drug development professionals working to unravel the complexities of redox biology. Further development of these compounds, focusing on enhanced stability of radical adducts and improved specificity, will undoubtedly open new avenues for their application in both basic research and clinical diagnostics.

References

An In-depth Technical Guide to the Solubility and Stability of Trimethylamine N-oxide (TMAO)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylamine N-oxide (TMAO) is a small amine oxide that plays a significant role in various biological processes. It is an important osmolyte in marine organisms, protecting them from the denaturing effects of urea and high hydrostatic pressure. In humans, TMAO is generated from the metabolism of dietary choline, phosphatidylcholine, and L-carnitine by the gut microbiota and subsequent oxidation in the liver. Emerging research has implicated elevated levels of TMAO in the pathogenesis of several diseases, including atherosclerosis, cardiovascular disease, and chronic kidney disease. A thorough understanding of its physicochemical properties, such as solubility and stability, is paramount for researchers in drug development and life sciences who are investigating its physiological and pathological roles. This guide provides a comprehensive overview of the solubility and stability of TMAO, detailed experimental protocols for their assessment, and a description of key signaling pathways influenced by this metabolite.

TMAO Solubility

The solubility of a compound is a critical determinant of its biological activity and formulation potential. TMAO is a highly polar molecule and exhibits good solubility in aqueous solutions.

Quantitative Solubility Data

The following table summarizes the reported solubility of TMAO in various solvents.

| Solvent | Solubility | Reference(s) |

| Water | 454 mg/mL | [1] |

| Phosphate-Buffered Saline (PBS) pH 7.2 | ~10 mg/mL | [2][3] |

| Ethanol | ~25 mg/mL | [2][3] |

| Dimethyl Sulfoxide (DMSO) | ~1 mg/mL | [2][3] |

| Dimethylformamide (DMF) | ~1 mg/mL | [2][3] |

TMAO Stability

The stability of TMAO is influenced by several factors, including temperature, pH, and the presence of enzymes.

Temperature Stability

TMAO is a relatively stable molecule at physiological temperatures. However, at elevated temperatures, it can undergo thermal decomposition. In the context of frozen storage of fish, TMAO can be enzymatically degraded to formaldehyde and dimethylamine, which can affect the quality of the seafood[4]. For laboratory purposes, TMAO is stable in plasma samples for up to 5 years if stored at -80°C[5]. While it is recommended to prepare fresh aqueous solutions, studies have shown that TMAO in serum or plasma is stable for at least 15 days at temperatures ranging from room temperature down to -80°C and can withstand at least three freeze-thaw cycles[5].

pH Stability

The stability of TMAO is pH-dependent. It has a pKa of approximately 4.66[6]. At pH values above its pKa, TMAO exists predominantly in its neutral, zwitterionic form and acts as a protein stabilizer[7][8]. Conversely, at pH values below its pKa, it becomes protonated and can act as a protein destabilizer[7][8]. This pH-dependent effect is crucial when considering its interaction with proteins and its role in biological systems under different pH conditions, such as in different cellular compartments or in pathological states associated with acidosis.

Enzymatic Stability

TMAO can be metabolized by various enzymes. In the human gut, certain bacteria possess TMAO demethylase, which can convert TMAO to dimethylamine (DMA), formaldehyde, ammonia, and methane[9]. In marine organisms, the enzyme TMAOase is responsible for the breakdown of TMAO into DMA and formaldehyde[10]. In mammals, the mitochondrial amidoxime reducing component 1 (mARC1) has been shown to reduce TMAO back to trimethylamine (TMA)[11].

Experimental Protocols

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines the widely used shake-flask method for determining the equilibrium solubility of TMAO in an aqueous buffer.

Materials:

-

Trimethylamine N-oxide (TMAO) powder

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or MS)

Procedure:

-

Add an excess amount of TMAO powder to a series of vials each containing a known volume of PBS (e.g., 5 mL). The excess solid should be clearly visible.

-

Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Shake the vials for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. Periodically check to ensure that excess solid remains.

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow for the sedimentation of undissolved solid.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

-

Dilute the filtered solution with the mobile phase to a concentration within the calibrated range of the analytical method.

-

Quantify the concentration of TMAO in the diluted sample using a validated HPLC method.

-

The solubility is reported as the mean concentration from at least three replicate experiments.

Assessment of pH Stability

This protocol describes a method to evaluate the stability of TMAO at different pH values over time.

Materials:

-

TMAO stock solution of known concentration

-

A series of buffers with different pH values (e.g., pH 2, 4, 7.4, 9)

-

Temperature-controlled incubator or water bath

-

HPLC system for quantification

Procedure:

-

Prepare a stock solution of TMAO in deionized water.

-

In separate vials, add a small aliquot of the TMAO stock solution to each of the different pH buffers to achieve a final desired concentration (e.g., 1 mg/mL).

-

Prepare a "time zero" sample for each pH by immediately diluting an aliquot with the mobile phase and analyzing it via HPLC to determine the initial concentration.

-

Incubate the remaining vials at a constant temperature (e.g., 37°C).

-

At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each vial.

-

Quench any potential degradation by diluting the aliquot in a cold mobile phase.

-

Analyze the samples by HPLC to determine the concentration of TMAO remaining.

-

Plot the percentage of TMAO remaining versus time for each pH condition to determine the stability profile.

Signaling Pathways Involving TMAO

TMAO has been shown to modulate several key signaling pathways, particularly those involved in inflammation, oxidative stress, and metabolic dysfunction.

TMAO-Induced NLRP3 Inflammasome Activation

Elevated levels of TMAO can activate the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome, a key component of the innate immune system that triggers inflammation. This activation is linked to the pathogenesis of atherosclerosis and other inflammatory diseases[2][10][12]. The proposed mechanism involves the inhibition of the SIRT3-SOD2 pathway, leading to an increase in mitochondrial reactive oxygen species (mtROS), which in turn activates the NLRP3 inflammasome[2][12].

Caption: TMAO activates the NLRP3 inflammasome via inhibition of SIRT3/SOD2 and increased mtROS.

TMAO and NF-κB Signaling

TMAO can also promote inflammation by activating the Nuclear Factor-kappa B (NF-κB) signaling pathway in vascular cells[7][13]. This leads to the increased expression of pro-inflammatory cytokines and adhesion molecules, contributing to endothelial dysfunction and the development of atherosclerosis.

Caption: TMAO activates the NF-κB pathway, leading to inflammatory gene expression.

TMAO and PERK Signaling

Recent studies have identified the endoplasmic reticulum (ER) stress kinase PERK (Protein Kinase R-like Endoplasmic Reticulum Kinase) as a direct receptor for TMAO[3]. The binding of TMAO to PERK activates this branch of the unfolded protein response (UPR), leading to downstream signaling that can contribute to metabolic dysfunction.

Caption: TMAO binds to and activates the PERK branch of the unfolded protein response.

TMAO and MAPK Signaling

TMAO has also been implicated in the activation of Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are involved in cellular responses to a variety of stimuli and are linked to inflammation and cellular stress.

References

- 1. Enzymatically Produced Trimethylamine N-Oxide: Conserving It or Eliminating It [mdpi.com]

- 2. ahajournals.org [ahajournals.org]

- 3. Trimethylamine N-Oxide (TMAO) Inducing Endothelial Injury: UPLC-MS/MS-Based Quantification and the Activation of Cathepsin B-Mediated NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Optimization of enzyme-linked immunosorbent assay kit protocol to detect trimethylamine N-oxide levels in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. doaj.org [doaj.org]

- 6. Effects of acute administration of trimethylamine N-oxide on endothelial function: a translational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. mdpi.com [mdpi.com]

- 10. Comprehensive Guide to TMAO Analysis: Methods, Standards, and Quality Control - Creative Proteomics [metabolomics.creative-proteomics.com]

- 11. Detoxification of Trimethylamine N-Oxide by the Mitochondrial Amidoxime Reducing Component mARC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ahajournals.org [ahajournals.org]

- 13. downloads.regulations.gov [downloads.regulations.gov]

In-Depth Technical Guide on the Safety and Handling of 2,2,4-Trimethyl-2H-imidazole-1-oxide (TMIO)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safety, handling, and experimental application of the compound 2,2,4-Trimethyl-2H-imidazole-1-oxide (TMIO). This compound is a heterocyclic compound primarily utilized as a spin trap in Electron Paramagnetic Resonance (EPR) spectroscopy for the detection and characterization of short-lived free radicals.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its safe handling and use in experimental settings.

| Property | Value |

| Chemical Formula | C₆H₁₀N₂O |

| Molecular Weight | 126.16 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 32-36 °C |

| CAS Number | 136440-22-7 |

Safety and Toxicology

General Hazards of Imidazole Derivatives: Studies on various imidazole derivatives have indicated potential for:

-

Skin and Eye Irritation: Direct contact may cause irritation or burns.

-

Respiratory Tract Irritation: Inhalation of dust or fumes may cause respiratory discomfort.

-

Potential for Systemic Effects: Some imidazole compounds have been shown to affect redox balance and mitochondrial membrane potential in cellular studies.

Handling Precautions: Given the potential hazards, the following personal protective equipment (PPE) and handling procedures are mandatory:

-

Engineering Controls: Work in a well-ventilated fume hood to minimize inhalation exposure.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator is recommended.

-

-

Hygiene Practices: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling.

Experimental Protocols: this compound as a Spin Trap

This compound is a selective spin trap for peroxynitrite and various oxygen-, carbon-, sulfur-, and nitrogen-centered free radicals.[1] A notable characteristic of this compound is its inability to trap superoxide radicals, which can simplify the interpretation of EPR spectra in complex biological systems.[1]

General Protocol for EPR Spin Trapping with this compound:

This protocol outlines a general procedure for the detection of free radicals in a chemical or biological system using this compound and EPR spectroscopy.

-

Preparation of this compound Stock Solution:

-

Due to its low melting point, this compound should be stored at a low temperature.

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., ultrapure water, buffer, or an organic solvent compatible with the experimental system). The concentration of the stock solution will depend on the specific application but is typically in the range of 10-100 mM.

-

-

Sample Preparation:

-

The experimental sample can be a chemical reaction mixture, a cell suspension, or a tissue homogenate.

-

Add the this compound stock solution to the sample to achieve a final concentration typically in the millimolar range. The optimal concentration should be determined empirically for each system.

-

-

Incubation:

-

Incubate the sample with this compound for a predetermined period to allow for the trapping of the generated free radicals. The incubation time will vary depending on the rate of radical generation in the system.

-

-

EPR Spectroscopy:

-

Transfer the sample to a suitable EPR sample tube.

-

Record the EPR spectrum using an EPR spectrometer. Typical X-band EPR spectrometer settings for detecting nitroxide spin adducts are:

-

Microwave Frequency: ~9.5 GHz

-

Microwave Power: 10-20 mW

-

Modulation Frequency: 100 kHz

-

Modulation Amplitude: 0.5-1.0 G

-

Sweep Width: 100 G

-

Time Constant: 0.1-0.3 s

-

Scan Time: 1-4 minutes

-

-

The resulting EPR spectrum will be characteristic of the specific this compound-radical adduct formed.

-

Workflow for this compound Spin Trapping Experiment:

Mechanism of Action and Signaling Pathways

The primary mechanism of action of this compound is its ability to react with unstable free radicals to form more stable, EPR-detectable nitroxide radical adducts.

Spin Trapping Reaction:

References

An In-depth Technical Guide to Electron Paramagnetic Resonance (EPR) with 3-Maleimido-PROXYL (TMIO)

For Researchers, Scientists, and Drug Development Professionals

Introduction to Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for studying molecules or materials with unpaired electrons.[1] This method provides detailed information about the structure, dynamics, and local environment of these paramagnetic species.[2][3] The fundamental principle of EPR is analogous to Nuclear Magnetic Resonance (NMR), but it probes electron spins instead of nuclear spins. When a sample containing unpaired electrons is placed in a strong magnetic field, the electron spins align either parallel or anti-parallel to the field, creating two distinct energy levels. By applying microwave radiation, transitions between these energy states can be induced when the energy of the microwaves matches the energy difference between the spin states, a condition known as resonance.[4] The resulting EPR spectrum provides a wealth of information about the paramagnetic center.

EPR spectroscopy is particularly valuable in biological and pharmaceutical research for studying systems that are not amenable to other high-resolution structural techniques like X-ray crystallography or NMR due to their size, complexity, or non-crystalline nature.[5] A key application in this area is Site-Directed Spin Labeling (SDSL), where a paramagnetic probe, or "spin label," is introduced at a specific site within a biomolecule, most commonly a protein.[3][4]

The TMIO Spin Label: A Tool for Site-Directed Spin Labeling

One such spin label is 3-maleimido-2,2,5,5-tetramethyl-1-pyrrolidinyloxy, commonly known as 3-maleimido-PROXYL or this compound. This compound belongs to the nitroxide class of stable radicals, which are widely used as spin labels due to their stability and sensitivity to their local environment. The maleimide functional group of this compound allows for its specific covalent attachment to the thiol group of cysteine residues in proteins.[6][7] This site-specific labeling enables researchers to probe the structure and dynamics of a chosen region of a protein.